molecular formula C13H15BBrNO4 B1290356 (4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid CAS No. 957034-29-6

(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No.: B1290356
CAS No.: 957034-29-6
M. Wt: 339.98 g/mol
InChI Key: WWSBCMYHAIKIPV-UHFFFAOYSA-N
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Description

(4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C13H15BBrNO4 and its molecular weight is 339.98 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-BOC-4-bromo-indole-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s molecular formula isC13H15BBrNO4 and it has an average mass of 339.978 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the SM coupling reaction is catalyzed by a metal catalyst . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s action. Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling the compound .

Properties

IUPAC Name

[4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSBCMYHAIKIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629628
Record name [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-29-6
Record name [4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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